molecular formula C18H21NO B563844 4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine CAS No. 1189424-36-9

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine

Cat. No.: B563844
CAS No.: 1189424-36-9
M. Wt: 272.403
InChI Key: OQAOREVBRZVXDS-DYVTXVBDSA-N
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Description

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is a deuterated analog of Desalkyl Ebastine, which is a metabolite of Ebastine. Ebastine is a second-generation H1-receptor antagonist used primarily for the treatment of allergic rhinitis and urticaria. The molecular formula of this compound is C18H16D5NO, and it has a molecular weight of 272.40 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine involves the deuteration of Desalkyl EbastineThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The production is carried out under controlled conditions to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, reduced analogs, and substituted compounds. These products are often used for further research and development in various scientific fields .

Scientific Research Applications

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is widely used in scientific research, including:

    Chemistry: As a labeled compound for studying metabolic pathways and reaction mechanisms.

    Biology: In proteomics research to investigate protein interactions and functions.

    Medicine: For pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

    Industry: In the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine exerts its effects by interacting with H1-receptors, similar to its parent compound, Ebastine. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include H1-receptors on various cells, and the pathways involved are related to the inhibition of histamine-induced responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in metabolic studies. Its use in research helps in understanding the detailed pharmacokinetics and pharmacodynamics of Ebastine and its metabolites .

Properties

IUPAC Name

4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAOREVBRZVXDS-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCNCC3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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